![molecular formula C14H20N2O5S B5802778 N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves complex reactions that can include steps like oxidation, electrophilic alkylation, and nucleophilic allylation or propargylation. These processes can be influenced by the use of specific reagents or catalysts, leading to the formation of various sulfonamide derivatives through mechanisms such as the Arbuzov rearrangement, where reactive intermediates rearrange to form the desired product. A notable method involves the reaction of diorganotin oxides with dimethyl sulfite under reflux conditions, leading to methoxydiorganotin methanesulfonates, which further react to yield the sulfonamide derivatives (Narula et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals a range of interactions and conformations that are key to understanding their chemical behavior. Studies often utilize spectroscopic methods like NMR and X-ray crystallography to elucidate these structures. For instance, the structural analysis of certain sulfonamide compounds has shown configurations that facilitate their reactivity and interaction with other molecules, demonstrating how the spatial arrangement of atoms within the molecule influences its properties and reactivity (Singh et al., 2000).
Chemical Reactions and Properties
Sulfonamide compounds can undergo a variety of chemical reactions, including those leading to the formation of complexes with metals or the rearrangement of functional groups. These reactions are often dependent on the specific substituents present in the molecule and can lead to products with different physical and chemical properties. For example, the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) illustrate the compound's ability to form coordination compounds with metals, offering insight into its chemical versatility (Singh et al., 2000).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. X-ray crystallography provides detailed information on the molecular and crystal structure, which is essential for predicting and understanding the physical behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are fundamental to their utility in various chemical contexts. Studies on the reactivity of these compounds with different chemical agents can reveal pathways for new reactions and potential applications. The synthesis of sulfonamide derivatives through reactions such as the Arbuzov rearrangement showcases the chemical versatility and reactivity of these compounds, highlighting their potential in synthetic organic chemistry (Narula et al., 1999).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-13-5-3-12(4-6-13)16(22(2,18)19)11-14(17)15-7-9-21-10-8-15/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDJUQOEFMWUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.